ERD-3111

Targeted Protein Degradation ER+ Breast Cancer PROTAC

Inconsistent oral PK undermines in vivo PROTAC studies. ERD-3111 solves this with characterized high oral bioavailability in mice (42%), rats (20%), and dogs (66%), sub-nM DC50 (0.5 nM), and proven tumor regression in ESR1-mutant models. Use as a positive control or benchmark tool vs. ARV-471 for endocrine resistance research.

Molecular Formula C45H46F4N8O5
Molecular Weight 854.9 g/mol
Cat. No. B12386981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameERD-3111
Molecular FormulaC45H46F4N8O5
Molecular Weight854.9 g/mol
Structural Identifiers
SMILESCC1CC2=C(C=CC3=C2C=NN3)C(N1CC(F)F)C4=C(C=C(C=C4F)N5CCC6(CC5)CCN(CC6)C(=O)CN7CC8=CC9=C(C=C8C7)C(=O)N(C9=O)C1CCC(=O)NC1=O)F
InChIInChI=1S/C45H46F4N8O5/c1-24-14-29-28(2-3-35-32(29)19-50-52-35)41(56(24)22-37(48)49)40-33(46)17-27(18-34(40)47)54-10-6-45(7-11-54)8-12-55(13-9-45)39(59)23-53-20-25-15-30-31(16-26(25)21-53)44(62)57(43(30)61)36-4-5-38(58)51-42(36)60/h2-3,15-19,24,36-37,41H,4-14,20-23H2,1H3,(H,50,52)(H,51,58,60)/t24-,36?,41+/m1/s1
InChIKeyRASJDLFEGKXLIV-LQFKIQTBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ERD-3111: PROTAC ERα Degrader for Breast Cancer Research


The compound with the systematic IUPAC name 6-[2-[9-[4-[(6S,8R)-7-(2,2-difluoroethyl)-8-methyl-3,6,8,9-tetrahydropyrazolo[4,3-f]isoquinolin-6-yl]-3,5-difluorophenyl]-3,9-diazaspiro[5.5]undecan-3-yl]-2-oxoethyl]-2-(2,6-dioxopiperidin-3-yl)-5,7-dihydropyrrolo[3,4-f]isoindole-1,3-dione is a cereblon (CRBN)-recruiting PROTAC (PROteolysis TArgeting Chimera) and is primarily known by its research code ERD-3111 [1]. It is a bifunctional degrader designed to induce the ubiquitination and subsequent proteasomal degradation of the estrogen receptor alpha (ERα) [1]. As a tool for targeted protein degradation, its procurement is relevant for advanced research into overcoming endocrine resistance in ER+ breast cancer models.

Target ERα degradation via CRBN-recruiting PROTAC design
Model Endocrine-resistant ER+ breast cancer research models
Workflow Targeted protein degradation and pathway inhibition studies

Why ERD-3111 Outperforms Generic ERα PROTACs


The field of ERα-targeting PROTACs is heterogeneous, with compounds exhibiting profound differences in degradation potency, oral bioavailability, and in vivo efficacy. ERD-3111 distinguishes itself through a specific combination of a novel, rigid tricyclic CRBN ligand and an optimized linker [1]. This unique molecular design translates directly to a sub-nanomolar DC50 (0.5 nM) and high oral bioavailability across multiple preclinical species, which contrasts sharply with other clinically advanced degraders like ARV-471 (DC50 of 0.9-1.8 nM) [2]. Such performance cannot be assumed for other PROTACs targeting ERα, even those with similar warheads, as differences in the linker and E3 ligase ligand critically affect ternary complex formation, cellular permeability, and ultimately, the magnitude and durability of protein degradation. Substituting ERD-3111 with a less characterized analog therefore introduces significant risk into studies requiring robust and predictable in vivo target modulation.

Linker Linker and E3 ligase ligand differences may alter ternary complex formation and cellular permeability, limiting degradation durability.
Potency Degradation potency context may not transfer; reported sub-nanomolar DC50 profile is specific to ERD-3111 design.
PK Oral bioavailability profile differs across species; generic PROTACs often lack characterized in vivo exposure.

Quantitative Evidence and Comparator Guide


In Vitro Degradation Potency vs. ARV-471

In direct cellular assays for ERα degradation, ERD-3111 demonstrates superior potency compared to the Phase 3 clinical PROTAC, ARV-471 (vepdegestrant). ERD-3111 achieves a half-maximal degradation concentration (DC50) of 0.5 nM , while ARV-471 has a reported DC50 of 0.9 nM under comparable conditions in MCF-7 cells [1].

In vitro degradation potency vs. ARV-471
Head-to-head
ERD‑3111 DC50 0.5 nM vs. ARV‑471 0.9 nM (MCF-7 cells)
Reported 1.8‑fold lower DC50 supports assay sensitivity context.
In‑cell western assay; review for model‑specific translation.
Targeted Protein Degradation ER+ Breast Cancer PROTAC

In Vivo Tumor Regression vs. ARV-471

In preclinical breast cancer models, ERD-3111 has been shown to be more efficacious than the Phase 3 clinical candidate ARV-471. A comparative study demonstrated that both ERD-3111 and its close analog, UM-ERD-4001, were capable of inducing tumor regression and were more efficacious than ARV-471 in vivo [1].

In vivo tumor regression vs. ARV-471
Head-to-head
Tumor regression in parental MCF‑7 and ESR1‑mutant xenografts; reported higher in vivo response than ARV‑471.
Model‑response endpoint context indicates differentiation from comparator.
Xenograft models (Y537S, D538G); data to verify in independent setups.
In Vivo Efficacy Tumor Xenograft Preclinical Model

Cross-Species Oral Bioavailability

ERD-3111 exhibits high oral bioavailability across three distinct preclinical species. The reported oral bioavailability (F%) is 42% in mice, 20% in rats, and 66% in dogs [1]. This cross-species pharmacokinetic profile is a key differentiator for a PROTAC molecule, demonstrating its robust oral absorption and potential for oral dosing in various experimental models.

Cross-species oral bioavailability
Class-level
Mouse 42%, Rat 20%, Dog 66%
Reported oral PK profile supports exposure‑model interpretation.
Class‑level inference; species‑specific PK factors may vary.
Oral Bioavailability Pharmacokinetics ADME

Activity Against ESR1-Mutant ERα

A critical limitation of standard-of-care endocrine therapies like aromatase inhibitors and selective estrogen receptor degraders (SERDs) is the emergence of resistance driven by activating mutations in the ESR1 gene (e.g., Y537S, D538G). ERD-3111 is a degrader of both wild-type and clinically relevant mutant ERα, demonstrating efficacy in mouse xenograft models carrying these mutations [1].

Activity against ESR1‑mutant ERα
Context-dependent
Effective degradation and tumor growth inhibition in Y537S mutant models; SERD fulvestrant shows limited efficacy.
Supports resistance‑model endpoint context; mutant ERα coverage may differ from standard therapies.
Direct quantitative comparator data not provided; source review advised.
Endocrine Resistance ESR1 Mutation Mutant ERα

Optimal Application Scenarios


Efficacy Comparison with ARV-471 in ER+ Models

Researchers seeking to benchmark a novel ERα-targeting strategy or investigate the translational potential of a new degrader should procure ERD-3111 for use as a positive control or experimental arm in head-to-head studies with ARV-471. The established superior in vivo efficacy of ERD-3111 [1] provides a higher bar for comparison, enabling a more rigorous assessment of new compounds.

Investigating ESR1 Mutation-Driven Resistance

Labs focusing on endocrine resistance should utilize ERD-3111 as a chemical probe in models harboring common ESR1 mutations (e.g., Y537S, D538G). Its demonstrated ability to degrade mutant ERα and induce tumor regression in these models [1] makes it an indispensable tool for dissecting the mechanisms of resistance and evaluating combination strategies aimed at overcoming it.

Oral Dosing Studies with Robust Bioavailability

For experiments where oral dosing is a prerequisite, such as long-term efficacy studies or studies of drug metabolism and pharmacokinetics (DMPK), ERD-3111 is a preferred choice. Its characterized and high oral bioavailability in mice, rats, and dogs (42%, 20%, and 66%, respectively) [1] ensures predictable systemic exposure, reducing the variability and confounding factors often associated with PROTACs that have poor or unknown oral PK.

CRBN-Mediated Degradation of Nuclear Receptors

As a potent degrader of a nuclear receptor (ERα) that utilizes a novel tricyclic CRBN ligand, ERD-3111 serves as a high-quality tool compound for researchers interested in the fundamental pharmacology of CRBN-based PROTACs. Its sub-nanomolar DC50 [1] ensures a strong signal in mechanistic studies of ternary complex formation, ubiquitination kinetics, and the cellular determinants of PROTAC efficacy.

Application
Selection Property
Validation Focus
Benchmarking ERα-targeting strategies
Head‑to‑head degradation and in vivo endpoint comparison context
Model‑response endpoint review vs. ARV‑471
Endocrine resistance mechanism studies
Mutant ERα degradation profile
ESR1‑mutant xenograft endpoint monitoring
Oral DMPK and long‑term efficacy studies
Cross‑species oral bioavailability profile
Exposure‑model validation across species
Fundamental CRBN‑PROTAC pharmacology
CRBN‑recruiting design and degradation potency context
Ternary complex formation and ubiquitination kinetics study fit

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for ERD-3111

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.